molecular formula C18H15FN2O2S B2515515 3-fluoro-4-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034449-06-2

3-fluoro-4-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide

Cat. No. B2515515
CAS RN: 2034449-06-2
M. Wt: 342.39
InChI Key: IIZAGXLFSHQUJP-UHFFFAOYSA-N
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Description

“3-fluoro-4-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of certain fluorinated compounds has been achieved using direct methods and refined by the full-matrix least-squares procedure .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques. For similar compounds, structures have been solved using direct methods .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite complex. For instance, 3-Fluoro-4-methoxybenzonitrile has been involved in reactions that produce alcohols by the ATH reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For instance, the average mass of 3-Fluoro-4-methoxybenzonitrile is 151.138 Da .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used in the Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds. The reaction conditions are mild and tolerant to various functional groups .

Preparation of Hydroxyphenylnaphthols

The compound is used in the preparation of hydroxyphenylnaphthols . These are potential inhibitors of 17ß-hydroxysteroid dehydrogenase Type 2, an enzyme that plays a crucial role in the biological activities of steroids .

Ruthenium-Catalyzed Arylation Reactions

It is also used in ruthenium-catalyzed arylation reactions . Arylation is a process where an aryl group is introduced into a molecule, which is a key step in the synthesis of various organic compounds .

Synthesis of Amino-Trimethoxyphenyl-Aryl Thiazoles

The compound is used in the synthesis of amino-trimethoxyphenyl-aryl thiazoles . These are potential inhibitors of microtubules and have potential antitumor properties .

Rhodium Catalyzed Cyanation

It is used in rhodium catalyzed cyanation . Cyanation is a process where a cyanide group is introduced into a molecule, which is a key step in the synthesis of various organic compounds .

Petasis Reaction

The compound is used in the Petasis reaction . This is a multi-component reaction used for the synthesis of various organic compounds .

Anti-Tubercular Activity

A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which can be synthesized using this compound, have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Drug Research

The compound is also used in drug research . It is used in the development of new drugs and the study of their properties .

Safety and Hazards

Safety and hazards associated with a compound depend on its properties. For similar compounds, it is recommended to ensure adequate ventilation, avoid contact with skin, eyes or clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

3-fluoro-4-methoxy-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c1-23-17-3-2-13(9-15(17)19)18(22)21-10-12-4-6-20-16(8-12)14-5-7-24-11-14/h2-9,11H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZAGXLFSHQUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide

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